molecular formula C12H24N2 B1585666 1-Cyclooctylpiperazine CAS No. 21043-43-6

1-Cyclooctylpiperazine

Cat. No. B1585666
CAS RN: 21043-43-6
M. Wt: 196.33 g/mol
InChI Key: PXPPUXBOQHHYEJ-UHFFFAOYSA-N
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Description

1-Cyclooctylpiperazine is a chemical compound with the molecular formula C12H24N2 . It is a derivative of piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclooctylpiperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular weight of 1-Cyclooctylpiperazine is 196.34 . The InChI code is 1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2 .


Physical And Chemical Properties Analysis

1-Cyclooctylpiperazine is a crystalline substance . It has a molecular weight of 196.34 and a flash point of 111-113°C .

Scientific Research Applications

  • Medicinal Chemistry
    • Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Methods of Application : Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Results or Outcomes : The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
  • Chemical Research
    • Application : 1-Cyclooctylpiperazine is a chemical compound used in various chemical research and development processes .
    • Methods of Application : The specific methods of application can vary widely depending on the nature of the research. It’s typically used as a reagent or building block in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes can also vary widely, as they depend on the specific goals of the research .
  • Chemical Synthesis
    • Application : 1-Cyclooctylpiperazine is often used as a building block in the synthesis of more complex molecules .
    • Methods of Application : The specific methods of application can vary widely depending on the nature of the research. It’s typically used as a reagent in various chemical reactions .
    • Results or Outcomes : The outcomes can also vary widely, as they depend on the specific goals of the research .

Safety And Hazards

1-Cyclooctylpiperazine is classified as a skin irritant and eye irritant. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyclooctylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPPUXBOQHHYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371002
Record name 1-cyclooctylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclooctylpiperazine

CAS RN

21043-43-6
Record name 1-cyclooctylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21043-43-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
Since the discovery of endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], the structures, distribution, …
Number of citations: 6 www.sciencedirect.com

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